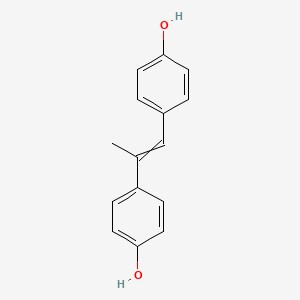

4,4'-Bis(hydroxy)-alpha-methylstilbene

Cat. No. B8544314

M. Wt: 226.27 g/mol

InChI Key: PMNXCGMIMVLCRP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05248360

Procedure details

Phenol (752.8 grams, 8.0 moles), chloroacetone (384.77 grams, 4.0 moles as chloroacetone) and methylene chloride (600 grams) are added to a reactor and cooled to -10° C. with stirring under a nitrogen atmosphere. The chloroacetone used is a commercial grade containing 96.25% chloroacetone, 0.05% acetone, 3.05% 1,1-dichloroacetone and 0.60% mesityl oxide. Concentrated sulfuric acid (392.32 grams, 4.0 moles) is added dropwise to the stirred solution over a forty minute period and so as to maintain the reaction temperature between -11° C. and -9° C. After 150 minutes of post reaction between a -11° C. to -9° C. temperature range, the viscous, orange colored oil product is mixed with iced deionized water (1000 milliliters). The oil product is separated then washed with a second portion (1000 milliliters) and then a third portion (1000 milliliters) of deionized water. After separation, the recovered oil product is added to a pair of 2 liter beakers along with ethanol (250 milliliters) and stirred to provide solutions. Deionized water (250 milliliters) is added to the stirred solutions and heating commences. As the temperature of the mixture increases, the stirred mixture begins to clear. Each time clearing is observed, sufficient deionized water is added to induce cloudiness, followed by continuation of the mixing and heating. Once the temperature reaches 90° C., a massive precipitation of white crystalline plates occurs and is followed by immediate coalesence of the precipitated product to an oil. The oil layer is recovered by decantation of the water layer and ethanol (250 milliliters) is added. Deionized water is again added to the stirred solutions as heating commences, in an amount sufficient to induce cloudiness each time clearing is observed. Once the temperature reaches 70° C., a massive precipitation of white crystalline plates again occurs. At this time, stirring is stopped, sufficient deionized water is added to fill both of the beakers and the crystalline slurries are chilled to 4° C. and held therein for 16 hours. The crystalline product is recovered by filtration of the chilled crystalline slurries, added to a beaker along with deionized water (1000 milliliters), then stirred with heating to 100° C. After maintaining the stirred slurry at 100° C. for thirty minutes, the crystalline product is recovered by filtration then again combined with deionized water (1000 milliliters) and stirred with heating to 100° C. The crystalline product is recovered by filtration then dried in a vacuum oven at 1000° C. and 5 mm Hg to a constant weight of 478.8 grams. Proton magnetic resonance spectroscopy and infrared spectrophotometric analysis confirm the product structure.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:9][C:10](=[O:12])[CH3:11].ClC(Cl)C(C)=O.O=[C:20]([CH:22]=[C:23]([CH3:25])[CH3:24])[CH3:21].S(=O)(=O)(O)O>O.CC(C)=O.C(Cl)Cl>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:20]([CH3:21])=[CH:22][C:23]2[CH:25]=[CH:11][C:10]([OH:12])=[CH:9][CH:24]=2)=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

752.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

|

Name

|

|

|

Quantity

|

384.77 g

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(C)=O

|

|

Name

|

|

|

Quantity

|

600 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(C)=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)C)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C(C)C=C(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

392.32 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring under a nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

so as to maintain the reaction temperature between -11° C. and -9° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 150 minutes of post reaction between a -11° C. to -9° C. temperature range

|

|

Duration

|

150 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil product is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

then washed with a second portion (1000 milliliters)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the recovered oil product is added to a pair of 2 liter beakers along with ethanol (250 milliliters)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide solutions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating commences

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

As the temperature of the mixture increases

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a massive precipitation of white crystalline plates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil layer is recovered by decantation of the water layer and ethanol (250 milliliters)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Deionized water is again added to the stirred solutions

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

as heating commences

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a massive precipitation of white crystalline plates

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

At this time, stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

sufficient deionized water is added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the crystalline slurries are chilled to 4° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is recovered by filtration of the chilled crystalline slurries

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added to a beaker along with deionized water (1000 milliliters)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating to 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After maintaining the stirred slurry at 100° C. for thirty minutes

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crystalline product is recovered by filtration

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating to 100° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystalline product is recovered by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then dried in a vacuum oven at 1000° C.

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

OC1=CC=C(C=C1)C(=CC1=CC=C(C=C1)O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |